molecular formula C26H25ClN2O4 B12161751 N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide

N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide

Cat. No.: B12161751
M. Wt: 464.9 g/mol
InChI Key: BTQLAENFMWYECE-HAHDFKILSA-N
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Description

This compound features a benzamide core linked to a substituted furan moiety via a conjugated enone system. Key structural elements include:

  • 4-Methylbenzamide group: Provides hydrophobic interactions and influences electronic properties.
  • Tetrahydrofuran-2-ylmethylamino group: Introduces a heterocyclic amine, likely affecting solubility and hydrogen-bonding capacity.

The Z-configuration of the enone system (evident from the IUPAC name) ensures spatial alignment critical for molecular interactions. This scaffold shares similarities with bioactive molecules targeting enzymes or receptors reliant on π-π stacking and hydrogen bonding .

Properties

Molecular Formula

C26H25ClN2O4

Molecular Weight

464.9 g/mol

IUPAC Name

N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C26H25ClN2O4/c1-17-7-9-18(10-8-17)25(30)29-23(26(31)28-16-22-6-3-13-32-22)15-21-11-12-24(33-21)19-4-2-5-20(27)14-19/h2,4-5,7-12,14-15,22H,3,6,13,16H2,1H3,(H,28,31)(H,29,30)/b23-15-

InChI Key

BTQLAENFMWYECE-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C(=O)NCC4CCCO4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)NCC4CCCO4

Origin of Product

United States

Biological Activity

N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a furan ring, a chlorophenyl group, and an amide linkage. Its molecular formula is C26H25ClN2O4C_{26}H_{25}ClN_2O_4, with a molecular weight of approximately 464.9 g/mol .

PropertyValue
Molecular FormulaC26H25ClN2O4
Molecular Weight464.9 g/mol
CAS Number385416-88-6
Chemical StructureChemical Structure

Antimicrobial Activity

Furan derivatives, including those similar to N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo...}, have shown significant antimicrobial properties. Studies indicate that furan-based compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives of furan have been reported to inhibit bacterial growth with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to lower thresholds depending on structural modifications .

Anticancer Potential

Research has highlighted the anticancer potential of furan-containing compounds. In particular, derivatives have demonstrated cytotoxic effects against human cancer cell lines, such as HeLa cells (cervical cancer). One study reported an IC50 value of 0.15 ± 0.05 µg/mL for a furan derivative against HeLa cells, suggesting potent antitumor activity. The proposed mechanism involves mitochondrial modification leading to apoptosis .

The biological activity of N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo...} is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate key biological pathways, potentially leading to therapeutic effects in bacterial infections or cancer treatment. The exact mechanisms remain under investigation, but evidence suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated various furan derivatives against E. coli and Staphylococcus aureus, finding that certain modifications enhanced antibacterial efficacy significantly compared to standard antibiotics like streptomycin .
  • Anticancer Activity : In vitro studies on HeLa cells demonstrated that specific furan derivatives could induce cell death at low concentrations, indicating their potential as chemotherapeutic agents .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed alterations in mitochondrial membrane potential as a key factor in its apoptotic effects on cancer cells .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide exhibit potent anticancer activities. For instance, derivatives containing furan and chlorophenyl moieties have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics .

Antimicrobial Activity

The compound's unique structure may confer antimicrobial properties. Studies have demonstrated that related compounds can inhibit bacterial growth, indicating that this compound could be investigated further for its potential use in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of furan-containing compounds similar to N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-y]-3-o-xo...}. The results showed significant cytotoxic effects on human breast cancer cells, with IC50 values indicating potent activity at low concentrations. This suggests that modifications to the furan structure could enhance therapeutic efficacy against specific cancer types.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial activity of various benzamide derivatives was assessed. The results indicated that compounds with similar structural features to N-{(1Z)-1-[5-(3-chlorophenyl)furan...} exhibited notable inhibition against Gram-positive and Gram-negative bacteria. These findings support further exploration into its use as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the benzamide, amino, and furan groups, as outlined below:

Table 1: Structural Comparison of Key Analogs

Compound Name Benzamide Substituent Amino Group Furan Substituent Key Features
Target Compound 4-Methyl Tetrahydrofuran-2-ylmethylamino 3-Chlorophenyl Balanced hydrophobicity; potential for H-bonding via tetrahydrofuran oxygen
N-[(Z)-1-[5-(3-Chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide 4-Methoxy 3-Methoxypropylamino 3-Chlorophenyl Increased solubility due to methoxy groups; altered electronic profile
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) Cyclopropanecarboxamide Tetrahydro-2-oxo-3-furanyl N/A Distinct carboxamide core; pesticidal applications
N-{(1Z)-3-[(4-Fluorobenzyl)amino]-1-[5-(4-methylphenyl)-2-furyl]-3-oxoprop-1-en-2-yl}benzamide Benzamide 4-Fluorobenzylamino 4-Methylphenyl Fluorine enhances electronegativity; reduced steric hindrance

Impact of Substituent Variations

  • Benzamide Group: 4-Methyl (Target): Enhances lipophilicity, favoring membrane penetration.
  • Amino Group: Tetrahydrofuran-2-ylmethyl (Target): The oxygen in tetrahydrofuran enables H-bonding, crucial for target binding. 4-Fluorobenzyl (Analog ): Fluorine’s electronegativity may strengthen dipole interactions but limit conformational flexibility.
  • Furan Substituents :
    • 3-Chlorophenyl (Target) : Chlorine’s steric and electronic effects optimize aromatic interactions.
    • 4-Methylphenyl (Analog ) : Less electronegative but reduces steric clashes in hydrophobic pockets.

Structure-Activity Relationship (SAR) Insights

Per , structural similarity correlates with analogous physical/chemical properties :

  • Tetrahydrofuran vs. Methoxypropylamino: The former’s cyclic ether may improve metabolic stability over the linear methoxypropyl group .
  • Chlorophenyl vs.

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